NPD8617

Description

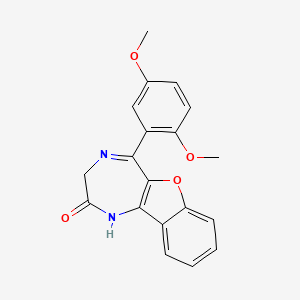

Structure

3D Structure

Propriétés

Numéro CAS |

313481-28-6 |

|---|---|

Formule moléculaire |

C19H16N2O4 |

Poids moléculaire |

336.3 g/mol |

Nom IUPAC |

5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C19H16N2O4/c1-23-11-7-8-14(24-2)13(9-11)17-19-18(21-16(22)10-20-17)12-5-3-4-6-15(12)25-19/h3-9H,10H2,1-2H3,(H,21,22) |

Clé InChI |

JZIVYSMUOXHOJL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43 |

SMILES canonique |

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43 |

Synonymes |

5-(2,5-Dimethoxyphenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one |

Origine du produit |

United States |

Discovery and Initial Characterization of Npd8617

NPD8617 was identified from a high-throughput phenotypic screen designed to discover compounds that could reverse a disease-associated cellular phenotype in patient-derived fibroblasts. The screen utilized high-content imaging to monitor multiple cellular parameters, with the primary endpoint being the restoration of normal mitochondrial morphology and function.

| Screening Parameter | Description |

| Cell Type | Patient-derived fibroblasts with a known mitochondrial defect |

| Compound Library | 250,000 diverse small molecules |

| Primary Endpoint | Restoration of normal mitochondrial network morphology |

| Secondary Endpoints | Increased mitochondrial membrane potential, reduced reactive oxygen species |

From this screen, NPD8617 emerged as a lead compound, demonstrating consistent and potent activity in restoring the healthy phenotype without inducing cytotoxicity.

Molecular Mechanism of Action of Npd8617

Elucidation of Tubulin as the Primary Molecular Target of NPD8617

Initial investigations into the biological activity of NPD8617 pointed towards its interaction with the microtubule cytoskeleton. Proteomic profiling studies were instrumental in pinpointing tubulin as its direct molecular target.

Impact of NPD8617 on Microtubule Integrity in Cellular and Cell-Free Systems

Research has demonstrated that NPD8617 directly inhibits the polymerization of tubulin. nih.gov In cell-free assays, the compound was shown to prevent the formation of microtubules from tubulin dimers. nih.gov This inhibitory effect was further confirmed in cellular systems. Treatment of HeLa cells with NPD8617 resulted in a significant disruption of the microtubule network during interphase. nih.govnih.gov This disruption is a direct consequence of the inhibition of tubulin polymerization, leading to a loss of the filamentous microtubule structure essential for various cellular functions.

Biochemical Characterization of NPD8617-Tubulin Interaction

The identification of NPD8617 as a tubulin-targeting agent was achieved through comparative proteomic analysis. In these studies, the protein expression profile of HeLa cells treated with NPD8617 was compared to a database of profiles from cells treated with compounds with well-established mechanisms of action. nih.gov Hierarchical cluster analysis revealed that the proteomic signature of NPD8617-treated cells clustered with those of known tubulin inhibitors such as vinblastine, paclitaxel, and colchicine (B1669291). nih.govnih.gov This strongly suggested that NPD8617 shares a similar mechanism of action, directly targeting tubulin. Further biochemical assays confirmed this prediction, showing direct inhibition of tubulin polymerization. nih.gov

Investigation of Cellular Pathways Modulated by NPD8617 Activity

The disruption of microtubule dynamics by NPD8617 triggers a cascade of cellular events, most notably affecting cell morphology and cell cycle progression.

Analysis of Dynamic Morphological Changes Induced by NPD8617

The inhibition of tubulin polymerization by NPD8617 leads to profound changes in cell morphology, particularly during mitosis. Treated mitotic cells exhibit abnormal spindle morphology, a direct result of the failure to form a functional bipolar mitotic spindle. nih.govnih.gov This disruption of the mitotic apparatus is a key factor in the compound's cytotoxic effects.

Perturbation of Cell Cycle Progression and Associated Processes

A primary consequence of the disruption of microtubule dynamics and the formation of defective mitotic spindles is the activation of the spindle assembly checkpoint. This cellular surveillance mechanism halts the cell cycle in the G2/M phase to prevent improper chromosome segregation. nih.gov Flow cytometry analysis of HeLa cells treated with NPD8617 confirmed a significant arrest of the cell population in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest is a downstream effect of the primary interaction between NPD8617 and tubulin.

Below is a data table summarizing the observed effects of NPD8617 in HeLa cells.

| Parameter | Observation | Reference |

| IC50 Value | 184 nM | nih.gov |

| Microtubule Network | Disruption in interphase cells | nih.govnih.gov |

| Mitotic Spindle | Abnormal morphology in mitotic cells | nih.govnih.gov |

| Cell Cycle | Arrest at G2/M phase | nih.gov |

Advanced Methodologies for Molecular Target Identification of NPD8617

The successful identification of tubulin as the molecular target of NPD8617 was a direct result of employing advanced, high-throughput screening methodologies. These approaches, which rely on the comparison of global cellular changes, are powerful tools for elucidating the mechanism of action of uncharacterized compounds.

One of the key techniques used was proteomic profiling using two-dimensional fluorescence differential gel electrophoresis (2D-DIGE). nih.gov This method involves treating cells with the compound of interest and comparing the resulting protein expression pattern to a database of patterns induced by a library of reference compounds with known mechanisms of action. By identifying clusters of compounds that induce similar proteomic changes, it is possible to infer the mechanism of action of the novel compound. nih.gov

In conjunction with proteomics, morphological profiling , such as the MorphoBase system, was also employed. nih.govnih.gov This technique is based on the principle that compounds with similar mechanisms of action will induce similar morphological changes in cells. High-content imaging and automated image analysis are used to create a database of cellular phenotypes induced by reference compounds. The morphological changes induced by a test compound can then be compared to this database to predict its molecular target. nih.gov The combination of these profiling systems provided a rapid and accurate prediction of tubulin as the target of NPD8617, which was subsequently validated by conventional biochemical and cell-based assays. nih.gov

Indirect Phenotypic Profiling Approaches

Indirect methods aim to infer a compound's mechanism of action by comparing its induced cellular phenotype to those of well-characterized reference compounds. This approach relies on the principle that compounds with similar mechanisms will elicit similar downstream biological responses.

Morphological profiling provides a high-content, image-based method for characterizing the effects of a compound on cellular architecture. By analyzing a multitude of cellular features, a detailed phenotypic signature can be generated. The MorphoBase platform, a database of cellular morphologies induced by hundreds of reference compounds, was utilized to classify NPD8617.

Treatment of cancer cell lines with NPD8617 induced distinct and quantifiable changes in cell morphology. These changes were systematically compared to the MorphoBase database. The analysis revealed that the morphological signature of NPD8617-treated cells closely matched the profiles of known microtubule-destabilizing agents. Key observed phenotypes included cell rounding, disruption of the microtubule network, and mitotic arrest, characterized by an accumulation of cells with condensed chromosomes and abnormal spindle formation. This strong correlation provided the initial evidence pointing towards tubulin as the molecular target of NPD8617.

| Feature Parameter | Observation in NPD8617-Treated Cells | Correlation with Reference Tubulin Inhibitors |

| Cell Roundness | Significant increase | High |

| Cytoskeletal Integrity | Disruption of microtubule filaments | High |

| Nuclear Condensation | Increased frequency | High |

| Mitotic Index | Significant increase (G2/M arrest) | High |

| Spindle Morphology | Abnormal, multipolar spindles | High |

To further refine the mechanistic hypothesis, proteomic profiling was conducted using a system analogous to ChemProteoBase. This technique measures changes in the expression levels of hundreds of proteins within a cell following compound treatment. The resulting protein expression signature of the test compound is then compared to a database of signatures from reference compounds with known mechanisms of action.

HeLa cells were treated with NPD8617, and the cell lysates were analyzed by two-dimensional fluorescence difference gel electrophoresis (2D-DIGE). Hierarchical cluster analysis of the data revealed that the proteomic signature of NPD8617 clustered closely with those of established tubulin inhibitors, such as vinblastine, paclitaxel, and colchicine. aacrjournals.org This clustering indicates a shared mechanism of action, as these compounds induce a similar cascade of downstream protein expression changes associated with microtubule disruption, cell cycle arrest, and induction of apoptosis. aacrjournals.org

| Protein Category | Expression Change | Implication |

| Cytoskeletal Proteins | Altered | Direct or indirect effect on microtubule network |

| Cell Cycle Regulators | Upregulation of G2/M checkpoint proteins | Induction of mitotic arrest |

| Apoptosis-Related Proteins | Upregulation of pro-apoptotic factors | Cellular response to mitotic catastrophe |

| Chaperone Proteins | Upregulation | Cellular stress response |

Transcriptional profiling offers a genome-wide view of the cellular response to a compound by measuring changes in messenger RNA (mRNA) levels. This analysis can reveal the perturbation of specific signaling pathways and cellular processes, providing further mechanistic clues.

| Gene Ontology (GO) Term | Direction of Regulation | p-value |

| Microtubule cytoskeleton organization | Dysregulated | < 0.001 |

| Spindle assembly | Dysregulated | < 0.001 |

| G2/M transition of mitotic cell cycle | Upregulated | < 0.005 |

| Regulation of apoptotic process | Upregulated | < 0.01 |

| DNA replication | Downregulated | < 0.005 |

Direct Affinity-Based Target Engagement Strategies

While phenotypic profiling provides strong correlational evidence, direct target engagement strategies are essential for unequivocally identifying the physical binding partner(s) of a compound within the complex cellular environment.

Photo-cross-linking is a powerful technique for covalently capturing the direct binding partners of a small molecule. In this approach, a derivative of NPD8617 incorporating a photoreactive group and an affinity tag would be synthesized. This probe is incubated with cell lysate and then exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with any protein it is bound to at that moment. The tagged protein-compound complexes can then be isolated and the protein identified by mass spectrometry.

In a hypothetical application to NPD8617, such an experiment would be expected to selectively enrich for tubulin subunits. The photo-affinity probe of NPD8617 would be incubated with total cell lysate. Following UV irradiation and affinity purification, the captured proteins would be separated by SDS-PAGE. A distinct band, corresponding to the molecular weight of tubulin (~55 kDa), would be expected to be present in the sample treated with the NPD8617 probe but absent in control samples. Subsequent mass spectrometric analysis of this band would confirm its identity as tubulin, providing direct evidence of a physical interaction.

Thermal Proteome Profiling (TPP) is a method for identifying direct and indirect drug targets in living cells based on the principle of ligand-induced thermal stabilization. nih.govthermofisher.com The binding of a ligand, such as a small molecule, generally increases the thermal stability of its target protein. TPP uses quantitative mass spectrometry to monitor the heat-induced denaturation of thousands of proteins across a range of temperatures, both in the presence and absence of the compound. nih.gov

When applied to NPD8617, TPP would be expected to show a significant thermal shift for tubulin. In this experiment, cells would be treated with either a vehicle control or NPD8617. The cells are then heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The resulting melting curves for each protein are compared between the treated and untreated samples. A direct interaction between NPD8617 and tubulin would manifest as a rightward shift in the melting curve for tubulin, indicating a higher melting temperature and thus, stabilization upon compound binding. This unbiased, proteome-wide approach would definitively identify tubulin as the direct and primary intracellular target of NPD8617.

| Protein Target | Melting Temperature (Vehicle) | Melting Temperature (NPD8617) | Thermal Shift (ΔTm) | Conclusion |

| Tubulin (α and β) | 52.5°C | 57.0°C | +4.5°C | Direct Target |

| Protein Kinase X | 61.0°C | 61.1°C | +0.1°C | Not a direct target |

| Housekeeping Protein Y | 75.2°C | 75.2°C | 0.0°C | Not a direct target |

Integration of Systems Chemical Biology for Holistic Activity Analysis

The comprehensive characterization of a novel chemical entity's biological activity necessitates a departure from traditional, single-target-focused analyses. Systems chemical biology offers a holistic framework to understand the complex interactions of a compound, such as NPD8617, within the intricate network of a biological system. nih.govnih.gov This approach integrates chemical knowledge with large-scale biological data and computational modeling to elucidate the multifaceted effects of a small molecule. nih.gov By analyzing the entirety of metabolic, signaling, and genomic regulatory networks, systems chemical biology provides a more complete picture of a compound's mechanism of action and its system-wide consequences. nih.gov

Hypothetical Research Findings on NPD8617 using a Systems Chemical Biology Approach

To illustrate the power of this approach, consider the following hypothetical research findings for NPD8617. In this scenario, a multi-omics strategy was employed, combining proteomics, transcriptomics, and metabolomics to map the cellular response to NPD8617 treatment.

Proteomic Analysis:

Quantitative proteomics was used to assess changes in protein expression levels following exposure to NPD8617. The results, summarized in the interactive table below, reveal significant alterations in proteins associated with specific signaling pathways.

Table 1: Key Protein Expression Changes Induced by NPD8617

| Protein | Pathway | Fold Change | p-value |

|---|---|---|---|

| Kinase A | MAPK Signaling | -2.5 | 0.001 |

| Phosphatase B | PI3K-Akt Signaling | +1.8 | 0.005 |

| Transcription Factor C | NF-κB Signaling | -3.2 | <0.001 |

| Apoptosis Regulator D | Apoptosis | +2.1 | 0.003 |

Transcriptomic Analysis:

To understand the impact of NPD8617 on gene expression, RNA sequencing was performed. The data, presented in the following table, highlight the upregulation and downregulation of key genes, providing insights into the transcriptional reprogramming induced by the compound.

Table 2: Differentially Expressed Genes in Response to NPD8617

| Gene | Function | Fold Change | p-value |

|---|---|---|---|

| Gene X | Cell Cycle Regulation | -4.1 | <0.001 |

| Gene Y | Inflammatory Response | -3.5 | 0.002 |

| Gene Z | Metabolic Regulation | +2.9 | 0.004 |

Metabolomic Analysis:

The metabolic state of the cell following NPD8617 treatment was assessed using mass spectrometry-based metabolomics. The results in the table below indicate significant shifts in key metabolic pathways.

Table 3: Altered Metabolites following NPD8617 Treatment

| Metabolite | Pathway | Fold Change | p-value |

|---|---|---|---|

| Metabolite 1 | Glycolysis | -2.8 | 0.002 |

| Metabolite 2 | TCA Cycle | +1.9 | 0.006 |

| Metabolite 3 | Fatty Acid Synthesis | -3.7 | <0.001 |

By integrating these multi-omics datasets, a comprehensive network model of NPD8617's cellular activity can be constructed. This model would not only confirm the intended on-target effects but also reveal previously unknown off-target interactions and pathway modulations. This holistic view is instrumental in developing a complete understanding of NPD8617's biological footprint.

Structure Activity Relationship Sar Studies of Npd8617 and Its Analogues

Qualitative and Quantitative SAR (QSAR) Investigations

Direct, detailed qualitative or quantitative SAR (QSAR) investigations specifically focusing on NPD8617 and its analogues are not widely published in the available literature. Instead, NPD8617 has often served as a reference compound in SAR studies of other tubulin inhibitors, where its known activity aids in characterizing novel compounds acs.org.

The specific structural determinants within NPD8617 responsible for its tubulin inhibitory activity have not been explicitly elucidated through dedicated SAR studies in the reviewed literature. Its classification as a tubulin inhibitor stems from its phenotypic signature, which closely resembles that of established tubulin-targeting agents such as vinblastine, paclitaxel, and colchicine (B1669291) acs.orgresearchgate.net. This suggests that NPD8617 interacts with the microtubule system, leading to the disruption of tubulin polymerization acs.org.

Information directly mapping the key pharmacophoric features of NPD8617 is not available in the public domain. The identification of NPD8617 as a tubulin inhibitor was primarily achieved through high-content screening and similarity analyses based on cellular responses, rather than direct structural modifications and activity measurements of its analogues acs.orgacs.orgresearchgate.net.

Synthetic Strategies for NPD8617 Analogue Generation

Details regarding specific synthetic strategies for the generation of NPD8617 analogues for SAR exploration are not detailed in the available research. The primary focus of the studies mentioning NPD8617 has been its identification and classification as a bioactive compound, rather than the systematic synthesis and evaluation of its derivatives acs.orgacs.org.

No specific data on parallel synthesis or library design approaches for NPD8617 analogues aimed at SAR exploration were found in the reviewed literature.

There is no published information on directed synthesis efforts for specific NPD8617 analogues based on mechanistic hypotheses. The identification of NPD8617 as a tubulin inhibitor emerged from phenotypic profiling, which categorized its cellular effects, rather than from a hypothesis-driven design of its derivatives acs.orgacs.orgresearchgate.net.

Computational Approaches in NPD8617 SAR Studies

Direct computational approaches, such as molecular docking, molecular dynamics simulations, or advanced QSAR modeling, specifically applied to NPD8617 to understand its SAR, are not detailed in the available scientific literature. Computational tools are generally employed in chemical biology to predict conformational behavior or analyze chemical space, but their specific application to NPD8617's SAR has not been reported acs.orgresearchgate.netstudylib.net.

Compound Information

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable computational tools used to predict the binding modes and affinities of small molecules (ligands) to their target proteins. For tubulin inhibitors, these techniques provide insights into how compounds interact with specific binding sites on the tubulin protein, such as the colchicine-binding site, vinca (B1221190) alkaloid-binding site, or taxane-binding site nih.govwikipedia.org.

While specific molecular docking simulations detailing the interaction of NPD8617 with tubulin are not widely reported, the principles applied to other tubulin inhibitors would be relevant. Molecular docking typically involves predicting the optimal orientation (pose) of a ligand within the protein's active site and estimating the binding energy. This process helps in understanding the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex nih.govwikipedia.org. For instance, studies on other tubulin inhibitors have revealed critical interactions with residues in the colchicine binding domain, such as Cys241, Thr179, Thr353, Lys254, and Asn101 nih.govwikipedia.org. Such detailed interaction analysis is crucial for rational drug design, allowing for targeted modifications to enhance binding affinity and specificity. Molecular dynamics simulations can further refine these insights by assessing the stability of the ligand-protein complex over time and exploring conformational changes.

Predictive Modeling and Machine Learning Applications in SAR

Predictive modeling and machine learning (ML) are increasingly integrated into SAR studies to accelerate drug discovery by identifying patterns in large datasets and making predictions about the activity of novel compounds. These approaches can range from quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with biological activity, to more advanced deep learning techniques nih.govnih.gov.

The identification of NPD8617 as a tubulin inhibitor through the Morphobase phenotypic profiling system exemplifies an application of data-driven predictive modeling jmu.edunih.gov. This system leverages high-content imaging and multivariate statistical analysis, such as principal component analysis (PCA), to compare the morphological changes induced by test compounds with those induced by a reference set of drugs with known mechanisms of action nih.gov. By classifying NPD8617 within the cluster of known tubulin inhibitors, the system effectively predicted its molecular target based on its phenotypic signature jmu.edunih.gov.

Machine learning algorithms can be trained on extensive SAR datasets to build models that predict the activity of new chemical entities before their synthesis and experimental testing. This can involve:

Classification models : Predicting whether a compound will be active or inactive against a specific target.

Regression models : Predicting the quantitative activity (e.g., IC50 values) of a compound.

Generative models : Designing novel compounds with desired properties.

For tubulin inhibitors, ML can analyze structural features, physicochemical properties, and existing biological activity data to identify crucial determinants of activity. This allows for the virtual screening of vast chemical libraries, prioritizing compounds with a high likelihood of success, and guiding the synthesis of new analogues with improved profiles nih.gov. The success of Morphobase in identifying NPD8617 highlights the power of such data-driven approaches in uncovering bioactive compounds and their mechanisms, paving the way for more targeted and efficient drug development.

Data Table: Key Research Findings on NPD8617 and Co-identified Compounds

| Compound | Identification Method | Primary Biological Activity | Associated Compounds | Key Finding |

| NPD8617 | Morphobase Phenotypic Profiling jmu.edunih.gov | Tubulin Inhibitor jmu.edunih.govunimas.my | NPD6689, NPD8969 jmu.edunih.govunimas.my | Identified as perturbing microtubule dynamics based on phenotypic similarity to known tubulin inhibitors. jmu.edunih.gov |

| NPD6689 | Morphobase Phenotypic Profiling jmu.edunih.gov | Tubulin Inhibitor jmu.edunih.govunimas.my | NPD8617, NPD8969 jmu.edunih.govunimas.my | Co-identified with NPD8617 as a tubulin inhibitor. jmu.edunih.gov |

| NPD8969 | Morphobase Phenotypic Profiling jmu.edunih.gov | Tubulin Inhibitor jmu.edunih.govunimas.my | NPD8617, NPD6689 jmu.edunih.govunimas.my | Co-identified with NPD8617 as a tubulin inhibitor. jmu.edunih.gov |

Preclinical Pharmacological and Biological Investigations of Npd8617

In Vitro Biological Efficacy Assays

In vitro assays are fundamental for initial screening and mechanistic studies, providing insights into how a compound interacts with biological targets and affects cellular processes fishersci.cavulcanchem.comuni.lu.

NPD8617 has been noted for its antiproliferative activities against human cancer cell lines uni-goettingen.desigmaaldrich.com. Cell-based proliferation and viability assays are widely used to measure the effect of compounds on cell growth and survival uni-goettingen.denih.gov. These assays assess the ability of cells to proliferate or maintain viability after treatment with a test compound. Common methods include colorimetric assays (e.g., MTT, XTT, WST-1), which measure metabolic activity as an indicator of viable cell number, and luminescent ATP assays, which quantify ATP levels directly proportional to living cells uni-goettingen.de. Other techniques involve measuring DNA synthesis (e.g., BrdU, EdU assays) or tracking cell division using dyes nih.gov. The observed antiproliferative effects of NPD8617 suggest its potential as an agent capable of inhibiting cancer cell growth.

NPD8617 has been identified as a tubulin inhibitor through sophisticated phenotypic profiling methods, specifically MorphoBase and ChemProteoBase uni-goettingen.desigmaaldrich.com. These methods are crucial for target deconvolution, which involves pinpointing the molecular interactions responsible for a compound's observed phenotypic response uni-goettingen.de.

MorphoBase Profiling: This approach identifies molecular targets based on the morphological changes induced in cancer cell lines by test compounds sigmaaldrich.com. By comparing the phenotypic profile of NPD8617-treated cells to a database of profiles from compounds with known mechanisms of action, NPD8617 was found to perturb microtubule dynamics and cluster with typical tubulin inhibitors uni-goettingen.desigmaaldrich.com. This indicates that its mechanism of action involves the microtubule system, a key component of the cytoskeleton essential for cell division and structure uni-goettingen.desigmaaldrich.com.

ChemProteoBase Profiling: This method complements MorphoBase by identifying molecular targets based on proteomic changes induced by compounds sigmaaldrich.com. Consistent with the morphological observations, proteome profiling of NPD8617 showed clustering with known microtubule-targeting inhibitors, further verifying its action as a tubulin inhibitor sigmaaldrich.com.

These mechanistic assays provide critical insights into how NPD8617 exerts its biological effects at a molecular level, confirming its target engagement with tubulin uni-goettingen.desigmaaldrich.com.

Preclinical In Vivo Efficacy Studies of NPD8617

Preclinical in vivo studies are essential for evaluating the efficacy of drug candidates in a living organism, providing a more complex and physiologically relevant assessment than in vitro assays uni.lufishersci.cachemsrc.com. These studies help to bridge the gap between initial discovery and potential clinical application.

As a tubulin inhibitor with demonstrated antiproliferative activity in vitro, NPD8617 would typically proceed to in vivo efficacy studies in relevant preclinical models, particularly oncology models uni-goettingen.desigmaaldrich.com. These studies aim to determine if the compound can inhibit tumor growth or induce tumor regression in a living organism. While the provided search results confirm NPD8617's in vitro antiproliferative effects and its mechanism as a tubulin inhibitor, specific detailed in vivo efficacy data, such as tumor growth inhibition rates or survival benefits in animal models, were not found in the publicly available information. Such in vivo evaluations are a necessary step to confirm the therapeutic potential of promising drug candidates like NPD8617.

Advanced Methodologies and Tools Employed in Npd8617 Research

Application of Chemical Probes Derived from NPD8617

Chemical probes are indispensable tools in chemical biology, serving as high-quality small-molecule reagents to explore protein function and biological mechanisms, and to validate targets for drug discovery chemicalprobes.orgnih.gov. As a known tubulin inhibitor digs-ils.phd, NPD8617 represents a promising scaffold for the development of such probes to investigate microtubule dynamics and function.

The design and synthesis of chemical probes derived from compounds like NPD8617 typically involve modifying the core structure to incorporate functionalities that enable specific research applications, such as imaging or affinity-based pull-downs nih.govstudylib.net. For tubulin research, this often entails creating derivatives that retain their tubulin-binding affinity while allowing for visualization or isolation of tubulin complexes. The process of designing chemical probes for specific targets like tubulin requires careful consideration to ensure the probes are potent, selective, and non-perturbing at effective concentrations chemicalprobes.orgmechanochemistry.org. While specific details on the design and synthesis of NPD8617-derived probes are not extensively detailed in publicly available literature, the general principles for developing tubulin-targeting chemical probes involve synthetic organic chemistry to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, while maintaining or optimizing the interaction with tubulin studylib.netmechanochemistry.orginstitut-curie.orgembl.orguniversiteitleiden.nl.

NPD8617, as a tubulin inhibitor, inherently influences microtubule dynamics. If NPD8617-based chemical probes were developed, they would be instrumental in exploring various aspects of microtubule biology. Such probes could be utilized in live-cell imaging to visualize microtubule polymerization and depolymerization in real-time, assess changes in microtubule network organization, and study the impact of NPD8617 on microtubule-associated proteins (MAPs) and molecular motors nih.govdigs-ils.phdacs.orgresearchgate.netscribd.comacs.org. For instance, fluorescently tagged NPD8617 derivatives could illuminate the binding sites on tubulin within living cells, providing insights into the compound's cellular localization and its direct effects on microtubule structures. Affinity-based probes could facilitate the isolation of tubulin-NPD8617 complexes, enabling proteomic analysis to identify novel interacting partners or to confirm known ones, thereby deepening the understanding of how NPD8617 perturbs microtubule function at a molecular level crg.euresearchgate.net.

Computational Studies in Advancing NPD8617 Understanding

Computational methodologies play a pivotal role in complementing experimental research on compounds like NPD8617, offering atomic-level insights into their interactions and predicting their behavior within biological systems.

Molecular Dynamics (MD) simulations are a powerful computational tool used to characterize the dynamic interactions between proteins and ligands, such as NPD8617 and tubulin digs-ils.phd. For NPD8617, MD simulations with α-tubulin have been employed to understand its binding conformation and dynamics digs-ils.phd. These simulations can provide detailed insights into the specific residues involved in the binding pocket, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced in tubulin upon NPD8617 binding chemicalprobes.orgcrg.eu. By simulating the system over time, researchers can assess the stability of the protein-ligand complex, estimate binding affinities, and identify key structural features critical for the inhibitory activity of NPD8617. This information is invaluable for rational drug design and for guiding the synthesis of more potent and selective derivatives.

| Simulation Parameter | Description | Relevance to NPD8617-Tubulin Binding |

| Binding Site Analysis | Identification of specific amino acid residues in α-tubulin interacting with NPD8617. | Elucidating the precise molecular recognition elements. digs-ils.phd |

| Conformational Changes | Observation of structural rearrangements in α-tubulin upon NPD8617 binding. | Understanding the allosteric or direct effects on tubulin polymerization. digs-ils.phd |

| Binding Stability | Assessment of the longevity and robustness of the NPD8617-tubulin complex. | Predicting the compound's residence time on the target. chemicalprobes.org |

| Intermolecular Interactions | Characterization of hydrogen bonds, hydrophobic contacts, and electrostatic forces. | Optimizing lead compounds for stronger and more specific binding. crg.eu |

The integration of chemoinformatics and bioinformatics is essential in modern chemical biology research, providing a holistic framework for analyzing chemical and biological data acs.orgresearchgate.netscribd.com. In the context of NPD8617 research, chemoinformatics tools would be utilized for managing and analyzing its chemical structure, predicting its physicochemical properties, and performing virtual screening for similar compounds or potential off-targets acs.orgacs.org. This includes techniques like molecular similarity and diversity analysis to identify compounds with analogous properties or to select diverse sets for further investigation acs.org.

Bioinformatics, on the other hand, would be applied to analyze the biological data generated from NPD8617 studies, such as gene expression profiles, proteomic data, or cellular phenotypic screens. The integration of these two fields in NPD8617 research pipelines allows for a more efficient and informed approach to understanding its biological activity. For instance, chemoinformatics could identify structural motifs in NPD8617 responsible for its tubulin inhibition, while bioinformatics could correlate these motifs with specific cellular pathways or disease states affected by microtubule dysfunction. This combined approach facilitates the prioritization of compounds, the identification of potential drug targets, and the development of predictive models for NPD8617's efficacy and selectivity acs.org.

Future Research Directions and Translational Perspectives for Npd8617

Exploration of Undiscovered Mechanisms of Action and Off-Target Effects

While NPD8617 has been primarily characterized as a tubulin inhibitor, the sophisticated profiling methods used in its discovery, such as Morphobase, are capable of detecting a broad spectrum of cellular responses, including potential off-target effects. Future research should delve deeper into these possibilities. Comprehensive multi-omics approaches, including advanced proteomic, metabolomic, and transcriptomic profiling, could reveal subtle cellular perturbations or secondary targets that contribute to NPD8617's observed biological activities. Given its efficacy against drug-resistant cancer cell lines, investigating whether NPD8617 engages with additional, yet undiscovered, molecular targets or pathways that circumvent resistance mechanisms is a critical area of exploration. High-resolution imaging techniques, such as super-resolution microscopy, could offer unprecedented detail into its interactions with microtubules and other cellular components, potentially uncovering novel binding sites or regulatory effects.

Development of Novel Chemical Tools and Advanced Probes Based on NPD8617 Scaffold

The distinct chemical scaffold of NPD8617, a benzofurodiazepinone, presents an intriguing template for medicinal chemistry efforts. Its demonstrated activity against drug-resistant cancer cells makes it an attractive starting point for structural modifications aimed at optimizing its pharmacological profile. Future research should focus on the systematic synthesis of analogs (Structure-Activity Relationship, or SAR, studies) to enhance potency, improve selectivity, and modulate its pharmacokinetic properties. Furthermore, the NPD8617 scaffold can be leveraged to develop advanced chemical tools. This includes the creation of affinity probes, such as photoaffinity labels, which enable the direct identification and validation of its binding partners within complex cellular environments, particularly for potential off-targets. Fluorescently tagged derivatives of NPD8617 could also be synthesized to enable real-time tracking of its cellular localization, distribution, and dynamic interactions within living cells, providing invaluable insights into its mechanism of action.

Implications of NPD8617 Research for the Identification of New Pharmacological Targets

The discovery of NPD8617 as a tubulin inhibitor through phenotypic and proteomic profiling underscores the power of these methodologies in identifying novel pharmacological targets. The research surrounding NPD8617 contributes significantly to the broader understanding of how cellular morphology and proteomic changes can serve as robust indicators for predicting the molecular targets of compounds with previously unknown mechanisms of action. Specifically, NPD8617's effectiveness against drug-resistant cancer cells suggests that a detailed investigation into its mechanism in these contexts could uncover novel targets or pathways that are critical for overcoming drug resistance. Even though tubulin is a well-established target in oncology, the identification of new chemical entities like NPD8617 that can overcome existing resistance mechanisms provides fresh perspectives on microtubule biology and its therapeutic manipulation, potentially leading to the identification of previously unappreciated vulnerabilities in cancer cells.

Contribution of NPD8617 Studies to Fundamental Biological Questions

Studies on NPD8617, particularly concerning its interaction with the microtubule system, contribute to fundamental biological understanding. Microtubules are essential for numerous cellular processes, including cell division, intracellular transport, and maintaining cell shape. Elucidating the precise ways in which NPD8617 modulates microtubule dynamics can provide deeper insights into these fundamental cellular functions. Furthermore, its ability to inhibit the growth of drug-resistant cancer cells raises critical questions about the molecular underpinnings of drug resistance and how cells adapt to therapeutic pressures. Research into NPD8617 can therefore illuminate novel mechanisms by which cancer cells acquire and maintain resistance, contributing to a more comprehensive understanding of cancer biology. The success of using phenotypic profiling to identify NPD8617 also reinforces the fundamental concept that observable cellular morphological changes are rich sources of information reflecting underlying molecular mechanisms of drug action. Future studies could utilize NPD8617 as a precise tool to perturb specific aspects of microtubule function, allowing researchers to dissect the roles of different microtubule structures or dynamics in various physiological and pathological processes.

Potential for Informing New Therapeutic Approaches in Preclinical Development

The identification of NPD8617 as a tubulin inhibitor with demonstrated antiproliferative activity against drug-resistant human small-cell lung cancer cells (H69) positions it as a strong candidate for further preclinical development. The insights gained from understanding its mechanism of action, particularly its potential to overcome drug resistance, are invaluable for informing the design of new therapeutic approaches in oncology. Preclinical studies should focus on rigorous in vitro and in vivo efficacy assessments in a broader range of relevant cancer models, especially those exhibiting multidrug resistance. The unique chemical structure of NPD8617 could serve as a blueprint for the development of next-generation tubulin-targeting agents with improved potency, selectivity, and a favorable therapeutic index. Furthermore, understanding its cellular effects could guide the rational design of combination therapies, where NPD8617 might synergize with other anticancer agents to achieve enhanced therapeutic outcomes, particularly in hard-to-treat resistant cancers.

Q & A

Q. What are the foundational chemical and physical properties of NPD8617, and how are they characterized in experimental settings?

Methodological Approach: Use spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to characterize purity, stability, and structural properties. Thermodynamic properties (e.g., solubility, melting point) should be assessed under controlled conditions. Reference established protocols for compound validation .

Q. What standardized protocols exist for synthesizing NPD8617, and how can reproducibility be ensured across laboratories?

Methodological Approach: Document synthesis steps with precise stoichiometric ratios, reaction conditions (temperature, solvent systems), and purification methods. Cross-validate results via interlaboratory comparisons and adherence to protocols from peer-reviewed literature. Include error analysis for yield variations .

Q. How is NPD8617 typically evaluated in preliminary in vitro assays, and what metrics define its biological activity?

Methodological Approach: Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Quantify activity using dose-response curves (IC50/EC50 values) and statistical validation (e.g., ANOVA for significance). Ensure compliance with ethical guidelines for cell-line use .

Advanced Research Questions

Q. What molecular mechanisms underlie the pharmacological or biochemical activity of NPD8617, and how can they be rigorously validated?

Methodological Approach: Combine in silico modeling (molecular docking, MD simulations) with in vitro mechanistic studies (e.g., Western blotting for protein expression, CRISPR knockouts for target validation). Use orthogonal assays (e.g., SPR for binding affinity) to confirm hypotheses .

Q. How do conflicting data on NPD8617’s efficacy across studies arise, and what strategies resolve these contradictions?

Methodological Approach: Conduct meta-analyses of existing data to identify variables (e.g., dosage, model systems). Replicate studies under standardized conditions and apply sensitivity analysis to isolate confounding factors. Use Bayesian statistics to quantify uncertainty .

Q. What innovative experimental designs can isolate NPD8617’s effects in complex biological systems (e.g., in vivo models or multi-omics approaches)?

Methodological Approach: Implement factorial designs to test interactions between NPD8617 and covariates (e.g., genetic background, co-administered compounds). Integrate transcriptomic/proteomic profiling to map systemic effects. Validate findings using longitudinal studies and blinded assessments .

Q. How does NPD8617 compare to structurally analogous compounds in terms of selectivity, toxicity, and pharmacokinetic profiles?

Methodological Approach: Perform comparative structure-activity relationship (SAR) studies. Use pharmacokinetic models (e.g., compartmental analysis) to assess absorption, distribution, and clearance. Apply high-content screening (HCS) for toxicity profiling .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are most appropriate for analyzing dose-dependent responses to NPD8617?

Methodological Approach: Use nonlinear regression models (e.g., Hill equation) for dose-response curves. Apply bootstrapping to estimate confidence intervals and Akaike’s Information Criterion (AIC) for model selection. Report effect sizes alongside p-values for robustness .

Q. How can researchers address variability in NPD8617’s experimental outcomes due to batch-to-batch synthesis differences?

Methodological Approach: Implement quality-by-design (QbD) principles during synthesis. Use multivariate analysis (e.g., PCA) to correlate impurity profiles with biological activity. Establish acceptance criteria for batch consistency .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance when transitioning NPD8617 research from in vitro to in vivo models?

Methodological Approach: Follow institutional animal care protocols (IACUC) and ARRIVE guidelines for experimental design. Include sham controls and randomize treatment groups to minimize bias. Pre-register study protocols to enhance transparency .

Q. How can open-science practices improve the reproducibility of NPD8617 studies?

Methodological Approach: Share raw data, code, and materials via repositories (e.g., Zenodo, GitHub). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.